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Abstract

GSK2141795, also known as Uprosertib, is a potent, orally bioavailable, ATP-competitive
inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The
AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and
its aberrant activation is a frequent event in many human cancers. This technical guide
provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of
GSK2141795. It includes detailed experimental protocols for key assays, a summary of its
biological activity, and a plausible synthetic pathway. While the clinical development of
GSK2141795 was discontinued, the information presented here remains valuable for the
ongoing research and development of novel AKT inhibitors.

Discovery and Rationale

The discovery of GSK2141795 was driven by the need for potent and selective inhibitors of the
PISK/AKT/mTOR signaling pathway, a central node in cancer cell growth and survival.[1][2]
Dysregulation of this pathway, often through mutations in PIK3CA or loss of the tumor
suppressor PTEN, leads to constitutive AKT activation and is a hallmark of numerous
malignancies. GSK2141795 was developed as a pan-AKT inhibitor to target this key
downstream effector, with the therapeutic goal of inducing tumor cell apoptosis and inhibiting
proliferation.[3]
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Mechanism of Action

GSK2141795 acts as an ATP-competitive inhibitor, binding to the kinase domain of AKT1,
AKT2, and AKT3. This prevents the phosphorylation of downstream substrates, thereby
blocking the pro-survival and pro-proliferative signals mediated by the AKT pathway.[3]

Biological Activity
In Vitro Kinase and Cellular Potency

GSK2141795 demonstrates potent inhibition of AKT isoforms and cellular proliferation in cancer
cell lines with activated AKT signaling.

Target Assay Type IC50 (nM) Kd (nM) Reference
AKT1 Kinase Assay 180 16 [4]
AKT2 Kinase Assay 328 49 [4]
AKT3 Kinase Assay 38 5 [4]
LNCaP (Prostate ) )
Cell Proliferation EC50 reported - [5]
Cancer)
BT474 (Breast ) )
Cell Proliferation EC50 reported - [5]

Cancer)

Synthesis Pathway

The chemical synthesis of GSK2141795 can be accomplished through a multi-step process. A
plausible synthetic route is outlined below, based on common organic chemistry principles and
patent literature for similar compounds. The IUPAC name for GSK2141795 is N-{(2S)-1-amino-
3-(3,4-difluorophenyl)propan-2-yl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-
carboxamide.[1]
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GSK2141795

Reagents:
1. 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride, Et3N
2. TFA

Reagents:
1. MsCl, Et3N
2. NaN3
3. H2, Pd/C

Reagents:
1. Boc20, Et3N
2. LiAIH4

Reagents:
1. SOCI2
2. 3,4-difluorobenzylamine

Click to download full resolution via product page

Caption: Plausible synthetic pathway for GSK2141795.
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Experimental Protocols
AKT Kinase Activity Assay

This protocol describes a method to determine the in vitro inhibitory activity of GSK2141795

against AKT kinases.

Materials:

Active AKT1, AKTZ2, and AKT3 enzymes

GSK-3a as a substrate

GSK2141795

Kinase buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgCI2, 5 mM B-glycerophosphate, 0.1
mM Na3vO4, 2 mM DTT)

[y-32P]ATP

Phosphocellulose paper

Scintillation counter

Procedure:

Prepare serial dilutions of GSK2141795 in DMSO.

In a reaction well, combine the AKT enzyme, GSK-3a substrate, and GSK2141795 at various
concentrations in kinase buffer.

Initiate the kinase reaction by adding [y-32P]ATP.

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively to remove unincorporated [y-32P]ATP.

© 2025 BenchChem. All rights reserved. 4/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Quantify the incorporated radioactivity using a scintillation counter.

o Calculate the percentage of inhibition at each GSK2141795 concentration and determine the
IC50 value.
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Caption: Workflow for the AKT Kinase Activity Assay.
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Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effect of GSK2141795 on
cancer cell lines.

Materials:

e Cancer cell lines (e.g., LNCaP, BT474)

o Complete cell culture medium

e GSK2141795

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

e Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

e 96-well plates

e Microplate reader

Procedure:

e Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
o Treat the cells with serial dilutions of GSK2141795 for a specified duration (e.g., 72 hours).

o Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of
formazan crystals.

e Add solubilization buffer to dissolve the formazan crystals.
o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the percentage of cell viability relative to untreated controls and determine the
EC50 value.
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Caption: Workflow for the MTT Cell Proliferation Assay.
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In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of
GSK2141795 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line (e.g., SKOV3)

Matrigel (optional)

GSK2141795 formulation for oral administration

Vehicle control

Calipers

Procedure:

Subcutaneously implant cancer cells into the flank of each mouse.

» Allow the tumors to reach a palpable size (e.g., 100-200 mms).

o Randomize the mice into treatment and control groups.

o Administer GSK2141795 or vehicle control orally, once daily.

o Measure tumor volume using calipers at regular intervals (e.g., twice a week).

» Monitor the body weight of the mice as an indicator of toxicity.

» At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamics).

e Plot tumor growth curves and perform statistical analysis to determine the anti-tumor
efficacy.
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Caption: Workflow for the In Vivo Tumor Xenograft Study.
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Signaling Pathway

GSK2141795 targets the PI3SK/AKT signaling pathway. The following diagram illustrates the
central role of AKT in this pathway and the downstream effectors it regulates.
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Caption: The PI3K/AKT Signaling Pathway and the inhibitory action of GSK2141795.
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Conclusion

GSK2141795 is a well-characterized, potent pan-AKT inhibitor that has served as a valuable
tool for investigating the therapeutic potential of targeting the AKT signaling pathway in cancer.
Although its clinical development was halted, the discovery and preclinical data for
GSK2141795 have contributed significantly to our understanding of AKT inhibition and have
informed the development of next-generation AKT inhibitors. The synthetic route and
experimental protocols detailed in this guide provide a comprehensive resource for researchers
in the field of oncology drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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